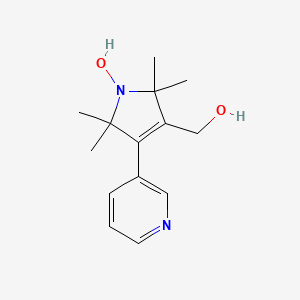
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol typically involves multi-step organic reactions. One common approach is the use of alkyne coupling reactions followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
9(Z),12(E)-Octadecadienoic Acid: An isomer with similar structural features but different biological activities.
9(E),11(E)-Conjugated Linoleic Acid: Another isomer known for its potential health benefits.
7E,9E-Octadecadienoic Acid: A related compound with distinct chemical properties.
Uniqueness
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and potential biological activities not found in its similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
211238-60-7 |
|---|---|
Formule moléculaire |
C18H26O3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2 |
Clé InChI |
MLGPZCOVWKAPPH-UHFFFAOYSA-N |
SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
SMILES canonique |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Apparence |
Oil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)

